molecular formula C8H9N3 B2789296 1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine CAS No. 1552214-01-3

1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine

Cat. No.: B2789296
CAS No.: 1552214-01-3
M. Wt: 147.181
InChI Key: VYXOFVYIPZCLRA-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Chemical Reactions Analysis

1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine undergoes various chemical reactions, including:

Major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrrolopyridines.

Comparison with Similar Compounds

1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration and the versatility of its applications in various fields of research.

Biological Activity

1-Methyl-1H-pyrrolo[3,2-c]pyridin-6-amine is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its interactions with fibroblast growth factor receptors (FGFRs) and potential applications in cancer therapy. This article explores the compound's biological activity, mechanisms, pharmacokinetics, and research findings.

Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . These receptors play a crucial role in various cellular processes, including proliferation and differentiation.

Mode of Action
The compound inhibits FGFR activity, affecting several biochemical pathways, including:

  • RAS–MEK–ERK Pathway
  • Phospholipase C gamma (PLCγ) Pathway
  • Phosphoinositide 3-Kinase (PI3K)–Akt Pathway

This inhibition can lead to reduced cell proliferation and survival in cancer cells, making it a candidate for further development as an anticancer agent.

Pharmacokinetics

The low molecular weight of this compound enhances its bioavailability. Its pharmacokinetic properties are essential for determining its efficacy in vivo and include absorption, distribution, metabolism, and excretion characteristics that are favorable for therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits potent activities against various cancer cell lines. Studies have shown its effectiveness against:

  • Acute Myeloid Leukemia (AML) Cell Lines : Notably MV4-11 and Kasumi-1.
  • Small Cell Lung Cancer (SCLC) Cell Lines : Such as NCI-H526.

The compound has demonstrated antiproliferative effects with IC50 values in the nanomolar range for these cell lines, indicating strong potential as a therapeutic agent in oncology .

Other Biological Activities

Beyond its anticancer properties, the compound has been investigated for additional biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory markers like TNF-α and IL-6 in activated macrophages, suggesting a role in managing inflammatory diseases .

Case Study: Antiproliferative Activity

A study focusing on the structure-activity relationship of pyrrolo derivatives found that modifications to the pyrrolo structure significantly influenced their antiproliferative potency against AML cell lines. The most promising derivatives were shown to activate CD86 mRNA expression and induce differentiation in AML cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundTargeted ActivityIC50 Values (nM)
This compoundFGFR Inhibition<100
1H-pyrrolo[2,3-b]pyridineFGFR Inhibition~200
Pyrrolopyrazine derivativesAntimicrobial and kinase inhibition~300

This table highlights the superior potency of this compound against FGFRs compared to its analogs.

Properties

IUPAC Name

1-methylpyrrolo[3,2-c]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-3-2-6-5-10-8(9)4-7(6)11/h2-5H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXOFVYIPZCLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CN=C(C=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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